molecular formula C15H16ClN3O3S2 B2747303 5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034294-67-0

5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2747303
CAS RN: 2034294-67-0
M. Wt: 385.88
InChI Key: VPNHFIJYOMWLEV-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H16ClN3O3S2 and its molecular weight is 385.88. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

One notable application involves the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at serving as antibacterial agents. The synthesis processes often explore the reactivity of precursors towards various hydrazine derivatives to produce compounds like pyrazole and oxazole derivatives. A study demonstrated that several newly synthesized compounds exhibited significant antibacterial activity, suggesting the potential of such derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Advances in Organic Synthesis

Advancements in the synthesis of aromatic sulfide through palladium-catalyzed double C-S bond construction showcase another application. This method leverages Na2S2O3 as a sulfurating agent, offering a convenient and environmentally friendly approach to producing aromatic thioethers. Such advancements highlight the utility of derivatives in developing novel synthesis methods that are more efficient and sustainable (Qiao, Wei, & Jiang, 2014).

Antimicrobial and Antitubercular Agents

Research into docking simulations and the assessment of benzene sulfonamide pyrazole oxadiazole derivatives has identified potential antimicrobial and antitubercular agents. These studies involve characterizing the compounds through various analytical methods and evaluating their effectiveness against Mycobacterium tuberculosis, offering insights into their potential use in treating tuberculosis and other microbial infections (Shingare et al., 2022).

Antioxidant Properties

Another application is the exploration of antioxidant properties in novel chalcone derivatives. Catalytic synthesis coupled with ADMET, QSAR, and molecular modeling studies have identified compounds with potent antioxidant activities. These findings underscore the potential of such compounds in addressing oxidative stress-related pathologies (Prabakaran, Manivarman, & Bharanidharan, 2021).

Inhibition of Metal Corrosion

The potential of sulfonamide derivatives in inhibiting metal corrosion, particularly in harsh environments like sulfuric acid solutions, has been investigated. Studies demonstrate how certain compounds can serve as efficient corrosion inhibitors, highlighting their applicability in industrial settings to protect metals from corrosive damage (Sappani & Karthikeyan, 2014).

properties

IUPAC Name

5-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S2/c1-10-15(12-4-3-9-22-12)11(2)19(18-10)8-7-17-24(20,21)14-6-5-13(16)23-14/h3-6,9,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNHFIJYOMWLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

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